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Compound of Interest

Compound Name: Dichloroacetylene

Cat. No.: B1204652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties

of dichloroacetylene (C₂Cl₂). The information is compiled from various databases and

computational studies to serve as a valuable resource for professionals in research, science,

and drug development. Dichloroacetylene is a highly reactive and explosive compound, and

understanding its thermodynamic stability is crucial for safe handling and for predicting its

behavior in chemical reactions.

Core Thermochemical Data
The following tables summarize the key quantitative thermochemical data for

dichloroacetylene in the gas phase. These values are essential for chemical process design,

safety analysis, and theoretical modeling.

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation
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Property Value (kJ/mol) Source(s)

Standard Molar Enthalpy of

Formation (ΔfH°gas) at 298.15

K

236.02 ± 0.74
Active Thermochemical Tables

(ATcT)[1]

233.39 ± 0.95
Active Thermochemical Tables

(ATcT)[2]

234.2 ± 1.9
Active Thermochemical Tables

(ATcT)

226.60 ± 14.00 2002Man:123 (estimate)

Standard Molar Gibbs Free

Energy of Formation (ΔfG°)
144.90 Joback Calculated Property[3]

Table 2: Standard Molar Entropy and Heat Capacity

Property Value Source(s)

Standard Molar Entropy (S°) at

298.15 K
272.03 J/mol·K webbook

Ideal Gas Heat Capacity

(Cp,gas)

See Table 3 for temperature-

dependent data
Cheméo[3]

Table 3: Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature
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Temperature (K) Cp,gas (J/mol·K) Source

300.00 66.83 Cheméo[3]

400.00 73.19 Cheméo[3]

500.00 77.49 Cheméo[3]

600.00 80.52 Cheméo[3]

700.00 82.72 Cheméo[3]

800.00 84.38 Cheméo[3]

900.00 85.67 Cheméo[3]

1000.00 86.69 Cheméo[3]

1100.00 87.52 Cheméo[3]

1200.00 88.21 Cheméo[3]

1300.00 88.79 Cheméo[3]

1400.00 89.28 Cheméo[3]

1500.00 89.70 Cheméo[3]

Table 4: Bond Dissociation Energies

Detailed experimental values for the individual bond dissociation energies in

dichloroacetylene are not readily available. However, computational studies provide

estimates. It is important to note that these are theoretical values and should be used with an

understanding of their computational origin.

Bond
Bond Dissociation
Energy (kcal/mol)

Method Source

C≡C
Not explicitly found for

C₂Cl₂
- -

C-Cl
Not explicitly found for

C₂Cl₂
- -
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Experimental and Computational Methodologies
Detailed experimental protocols for the determination of the thermochemical properties of

dichloroacetylene are not extensively documented in publicly available literature. The data

presented are often the result of compilations, theoretical calculations, or are cited from older,

less accessible sources. However, we can outline the general principles of the methods that

are typically employed for such determinations.

Synthesis of Dichloroacetylene for Thermochemical
Studies
A reliable synthesis of high-purity dichloroacetylene is a prerequisite for accurate

experimental measurements. A common laboratory-scale synthesis involves the

dehydrochlorination of trichloroethylene.[4][5]

General Protocol:

Reaction Setup: A reaction vessel, typically a three-necked flask equipped with a stirrer, a

dropping funnel, and a reflux condenser, is charged with a suspension of a strong base, such

as potassium hydride (KH), in an anhydrous solvent like tetrahydrofuran (THF).

Addition of Precursor: A solution of trichloroethylene in the same anhydrous solvent is added

dropwise to the stirred suspension at room temperature. A catalytic amount of methanol is

often required to initiate the reaction.[5]

Reaction Monitoring: The reaction progress is monitored by observing the cessation of

hydrogen gas evolution.

Work-up and Purification: The resulting mixture contains the desired dichloroacetylene in

solution, along with precipitated salts (e.g., KCl) and any unreacted starting materials. For

thermochemical studies, the dichloroacetylene would need to be carefully separated and

purified, likely through distillation under reduced pressure due to its explosive nature. It is

often used in situ to avoid isolation of the pure, unstable compound.[4][5]

Caution: Dichloroacetylene is explosive and should be handled with extreme care in a well-

ventilated fume hood behind a safety shield.
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Experimental Determination of Enthalpy of Formation
The standard enthalpy of formation of dichloroacetylene would typically be determined

indirectly using reaction calorimetry, for example, by measuring the enthalpy of a reaction

involving dichloroacetylene where the enthalpies of formation of all other reactants and

products are known.

General Calorimetry Workflow:

General Workflow for Reaction Calorimetry

Preparation

Experiment

Calculation

Prepare High-Purity Reactants

Initiate Reaction in Calorimeter

Calibrate Calorimeter (e.g., with a standard reaction or electrical heater)

Calculate Heat of Reaction (q = C_cal * ΔT)

Measure Temperature Change (ΔT)

Calculate Molar Enthalpy of Reaction (ΔH_rxn)

Calculate Enthalpy of Formation (ΔfH°) using Hess's Law
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Click to download full resolution via product page

General workflow for determining the enthalpy of formation using reaction calorimetry.

Computational Determination of Thermochemical
Properties
Due to the hazardous nature of dichloroacetylene, computational chemistry methods are

invaluable for determining its thermochemical properties. Various high-level ab initio and

density functional theory (DFT) methods are employed.[6]

Computational Workflow:

Workflow for Computational Thermochemistry

Geometry Optimization

Single-Point Energy Calculation

Thermochemical Calculation

Optimize Molecular Geometry (e.g., B3LYP/6-311+G(d,p))

Calculate Vibrational Frequencies Perform High-Level Single-Point Energy Calculations (e.g., G3, CBS-Q, CCSD(T))

Calculate Zero-Point Vibrational Energy (ZPVE)

Use Isodesmic Reactions to Calculate ΔfH°

Calculate Thermal Corrections to Enthalpy and Gibbs Free Energy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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